NGI-1 - 790702-57-7

NGI-1

Catalog Number: EVT-276354
CAS Number: 790702-57-7
Molecular Formula: C17H22N4O3S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NGI-1 is a cell-permeable small molecule that acts as a first-in-class inhibitor of oligosaccharyltransferase (OST) [, , , ]. OST is a membrane-bound enzyme complex located in the endoplasmic reticulum (ER) responsible for N-linked glycosylation, a crucial protein modification process [, ]. NGI-1 partially inhibits N-linked glycosylation by targeting OST, making it a valuable tool for investigating the role of N-glycosylation in various cellular processes and diseases [, , , ].

Mechanism of Action

NGI-1 exerts its biological effects by partially inhibiting OST activity, thereby disrupting N-linked glycosylation [, , ]. This disruption leads to several downstream consequences:

  • Reduced Receptor Tyrosine Kinase (RTK) Activation: NGI-1 treatment disrupts the N-glycosylation of various RTKs, including EGFR, MET, PDGFR, and FGFR1 [, , ]. This disruption affects RTK maturation, trafficking to the cell surface, and downstream signaling pathways, ultimately leading to reduced RTK activation [, , , ].
  • Induction of ER Stress: Inhibition of N-glycosylation by NGI-1 can induce ER stress in certain cell types, particularly those sensitive to OST inhibition, such as osteosarcoma cells [].
  • Alteration of Viral Glycoprotein Maturation: NGI-1 has been shown to impair the N-glycosylation and maturation of viral glycoproteins, such as the spike protein of SARS-CoV-2, MERS-CoV spike protein, HIV-1 gp160, and IAV hemagglutinin [, ]. This disruption can affect viral infectivity by preventing proper protein folding and trafficking [, ].
Applications
  • Cancer Research:
    • Radiosensitization of Gliomas: NGI-1 enhances the radiosensitivity of gliomas, particularly those with elevated RTK signaling []. This effect is attributed to increased DNA damage and G1 cell-cycle arrest induced by NGI-1 treatment [].
    • Overcoming Therapeutic Resistance in NSCLC: NGI-1 shows promise in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) []. OST inhibition disrupts EGFR glycosylation and signaling, even in the presence of TKI resistance mutations [].
    • Investigating the Role of N-glycosylation in Multiple Myeloma: Research suggests that NGI-1, through OST inhibition, impairs the growth of multiple myeloma cells and sensitizes them to bortezomib treatment [].
    • Exploring the Role of Glycosylation in Breast Cancer Progression: NGI-1 has been used to study the impact of N-glycosylation on proteins like SLAMF7 and B7-H4 in breast cancer cells, revealing potential targets for enhancing immune responses [, ].
  • Virology:
    • Studying the Role of N-glycosylation in Viral Replication: NGI-1 has been instrumental in elucidating the importance of N-glycosylation for the infectivity of various viruses, including SARS-CoV-2, MERS-CoV, HIV-1, and IAV [, ]. These findings highlight the potential of targeting viral glycosylation as a broad antiviral strategy [, ].
  • Glycomics:
    • Investigating the Nascent Glycoproteome: NGI-1 treatment has facilitated the identification of changes in the nascent glycoproteome, revealing the impact of N-glycosylation on specific proteins, such as LAMP2 [].
    • Enriching Glycosylated RNAs: NGI-1, in conjunction with a novel chemoenzymatic method, has been employed to enrich and study glycosylated RNAs, uncovering potential roles of RNA glycosylation in cancer cell behavior [].

Gefitinib

  • Relevance: NGI-1 has shown synergistic effects with Gefitinib in NSCLC cells resistant to Gefitinib alone. [] This suggests that combining NGI-1 with EGFR tyrosine kinase inhibitors like Gefitinib may be a promising therapeutic strategy for treating EGFR-mutant NSCLC, particularly in cases where resistance to EGFR TKIs has developed.

Erlotinib

  • Relevance: Similar to Gefitinib, NGI-1 demonstrated a synergistic lethal effect in combination with Erlotinib in NSCLC cells resistant to Erlotinib. [] This highlights the potential of NGI-1 to enhance the effectiveness of currently used EGFR TKIs in treating resistant NSCLC.

Osimertinib

  • Relevance: NGI-1 has been shown to be effective in combination with Osimertinib against NSCLC cells resistant to this third-generation TKI. [] This finding further supports the potential of NGI-1 to overcome TKI resistance in NSCLC, even in the presence of the T790M mutation.

Camsirubicin

  • Relevance: Studies have shown promising results for a triple combination therapy consisting of NGI-1, camsirubicin, and PD-L1 blockade in preclinical models of triple-negative breast cancer (TNBC). [] This combination effectively reduced tumor growth, suggesting that NGI-1 can work synergistically with chemotherapeutic agents like camsirubicin to combat TNBC.

Bortezomib

  • Relevance: NGI-1 has demonstrated the ability to sensitize both MM cell lines and primary patient cells, including those resistant to Bortezomib, to Bortezomib treatment. [] This finding suggests a potential therapeutic approach using NGI-1 to overcome Bortezomib resistance in MM.

GSK26006414

  • Relevance: Combined treatment of osteosarcoma cells with NGI-1 and GSK26006414 resulted in synergistic inhibition of cell growth, suggesting that ER stress plays a role in the sensitivity of osteosarcoma cells to OST inhibition by NGI-1. []

4μ8C

  • Relevance: Similar to the combination with the PERK inhibitor, the combination of NGI-1 with 4μ8C also demonstrated synergistic effects on the inhibition of osteosarcoma cell growth, further supporting the involvement of ER stress in the antitumor activity of NGI-1 in this cancer type. []

Surfactant Protein D

  • Relevance: Influenza A viruses produced in cells treated with NGI-1 showed reduced glycosylation of the viral hemagglutinin (HA) protein. This reduction in glycosylation resulted in decreased binding of SP-D to the HA, suggesting that NGI-1 treatment could potentially impair the innate immune response to IAV infection. []

Properties

CAS Number

790702-57-7

Product Name

NGI-1

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)

InChI Key

QPKGRLIYJGBKJL-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-(N,N-dimethylsulfamoyl)-N-(5-methylthiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
CID2519269
ML414 compound
NGI-1 compound

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.